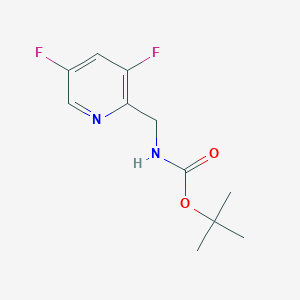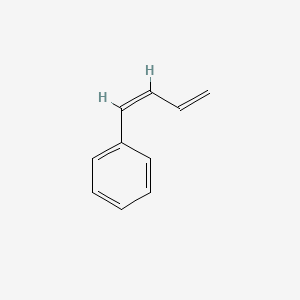
Benzene, 1,3-butadienyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Buta-1,3-dien-1-ylbenzene, also known as (Z)-1-Phenyl-1,3-butadiene, is an organic compound characterized by a conjugated diene system attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Buta-1,3-dien-1-ylbenzene can be achieved through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, (Z)-Buta-1,3-dien-1-ylbenzene can be produced through catalytic dehydrogenation of styrene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high temperatures and controlled conditions to ensure the selective formation of the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions: (Z)-Buta-1,3-dien-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diketones.
Reduction: Hydrogenation of (Z)-Buta-1,3-dien-1-ylbenzene using catalysts such as palladium on carbon can yield the fully saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Epoxides, diketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
(Z)-Buta-1,3-dien-1-ylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound serves as a model system for studying conjugated diene reactivity and mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The reactivity of (Z)-Buta-1,3-dien-1-ylbenzene is primarily due to its conjugated diene system, which allows for various pericyclic reactions such as Diels-Alder reactions. The benzene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
(E)-Buta-1,3-dien-1-ylbenzene: The trans isomer of the compound, which has different reactivity and physical properties.
Styrene: A simpler analog with a single double bond conjugated to the benzene ring.
1,3-Butadiene: A diene without the benzene ring, used extensively in polymer production.
Uniqueness: (Z)-Buta-1,3-dien-1-ylbenzene is unique due to its specific (Z)-configuration, which influences its reactivity and the types of products formed in chemical reactions. Its conjugated diene system and aromatic ring make it a valuable compound for various synthetic applications.
Properties
CAS No. |
31915-94-3 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[(1Z)-buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3- |
InChI Key |
XZKRXPZXQLARHH-CLTKARDFSA-N |
Isomeric SMILES |
C=C/C=C\C1=CC=CC=C1 |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


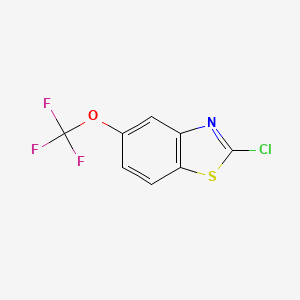
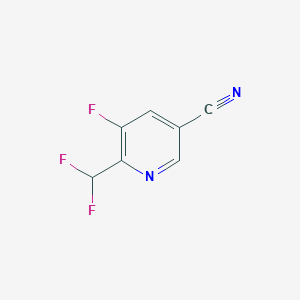

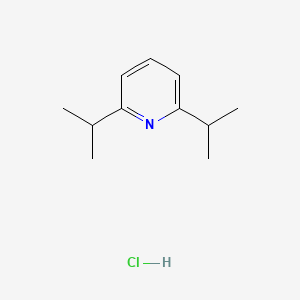
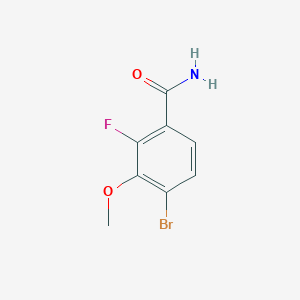
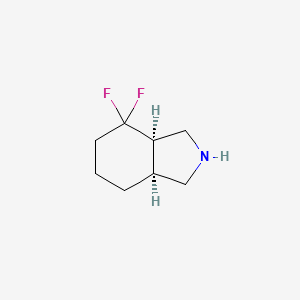
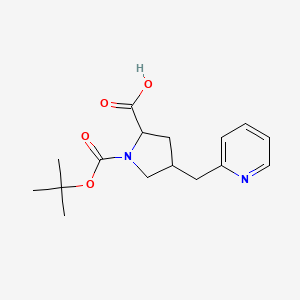
![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
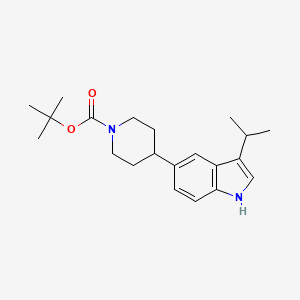
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
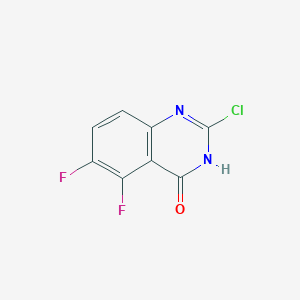
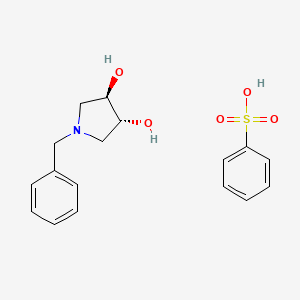
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
